Salicylic acid, dichloroacetate

Description

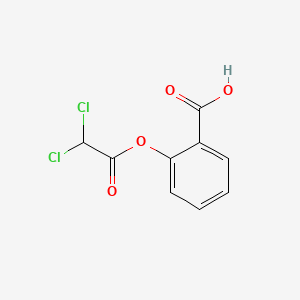

Structure

3D Structure

Properties

CAS No. |

3545-41-3 |

|---|---|

Molecular Formula |

C9H6Cl2O4 |

Molecular Weight |

249.04 g/mol |

IUPAC Name |

2-(2,2-dichloroacetyl)oxybenzoic acid |

InChI |

InChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |

InChI Key |

MQTWHLCJRJABMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of O Dichloroacetylsalicylic Acid

Hydrolysis Kinetics and Mechanisms of O-Dichloroacetylsalicylic Acid Anion

The hydrolysis of the O-dichloroacetylsalicylic acid anion is a key reaction that dictates its stability in aqueous environments. The kinetics and mechanism of this process are influenced by several factors, including the solvent, pH, and the presence of buffer species.

Solvent Isotope Effects in Hydrolysis Reactions

Solvent isotope effects (SIEs), particularly the solvent kinetic isotope effect (SKIE), are powerful tools for elucidating reaction mechanisms by comparing reaction rates in H₂O and D₂O. mdpi.com For ester hydrolysis, the magnitude of the SKIE (kH₂O/kD₂O) can provide insight into the nature of proton transfer in the rate-determining step.

Normal SKIE (kH₂O/kD₂O > 1): A value greater than 1 typically suggests that a proton is being transferred in the transition state of the rate-limiting step.

Inverse SKIE (kH₂O/kD₂O < 1): An inverse effect is often indicative of a pre-equilibrium step, such as the protonation of the ester's carbonyl oxygen, before the rate-limiting step. chem-station.com The hydrolysis rate of some esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O. chem-station.com

In the case of the O-dichloroacetylsalicylic acid anion, the specific mechanism would determine the expected SKIE. For instance, a mechanism involving general base catalysis where a water molecule, assisted by a general base, attacks the carbonyl carbon would likely exhibit a normal isotope effect. Conversely, a mechanism with a rapid pre-equilibrium protonation would show an inverse effect.

Table 1: Illustrative Solvent Isotope Effects and Mechanistic Interpretations for Ester Hydrolysis

| Observed SKIE (kH₂O/kD₂O) | Interpretation | Plausible Mechanism Step |

| ~ 1 | No significant proton transfer in the rate-determining step. | Rate-limiting attack by hydroxide (B78521) ion (specific base catalysis). |

| > 1 (e.g., 1.5 - 3.0) | Covalent bond to a proton is being broken in the transition state. nih.gov | General-acid or general-base catalyzed water attack. |

| < 1 (e.g., 0.4 - 0.7) | Pre-equilibrium protonation or stronger hydrogen bonding in the transition state compared to the ground state. mdpi.com | Specific-acid catalyzed hydrolysis with a rate-limiting step after protonation. chem-station.com |

Identification of Transition-State Proton Contributions

The structure of the transition state, particularly the extent of proton transfer, can be investigated using kinetic studies. nih.gov For reactions subject to general acid or base catalysis, the Brønsted catalysis law provides a linear free-energy relationship that connects the catalytic rate constant to the pKa of the catalyst. This allows for the quantification of the degree of proton transfer in the transition state.

In the hydrolysis of 2-aryloxytetrahydrofurans, a related reaction, general acid catalysis was observed, indicating that the conjugate base of the catalyst is present in the reaction's transition state. psu.edu This suggests a concerted mechanism involving proton transfer and carbon-oxygen bond cleavage. psu.edu For O-dichloroacetylsalicylic acid, analyzing the reaction rate in a series of buffers with varying pKa values would reveal whether the hydrolysis proceeds via a similar concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.

Influence of Buffer Strength and pH on Reaction Rate

The rate of hydrolysis of esters is highly dependent on the pH of the solution. mdpi.com Generally, hydrolysis is slow at neutral pH and is catalyzed by both acid and base. The hydrolysis of salicylate-based polymers, for example, is minimal in acidic conditions and increases significantly with rising pH. researchgate.net

The reaction rate's dependence on buffer concentration at a constant pH can distinguish between specific and general catalysis.

Specific Catalysis: If the rate depends only on pH and not on the concentration of the buffer components, the reaction is catalyzed specifically by H₃O⁺ or OH⁻.

General Catalysis: If the rate increases with the concentration of the buffer acid or base at a constant pH, the reaction is subject to general acid or general base catalysis. psu.eduufl.edu

For the O-dichloroacetylsalicylic acid anion, one would expect the hydrolysis rate to increase at higher pH values due to base-catalyzed hydrolysis (saponification). The influence of buffer concentration would need to be experimentally determined to confirm the role of general catalysis, which would provide further details about the transition state. abraco.org.br

Table 2: Hypothetical Rate Data for Hydrolysis of an Ester Under Various Conditions

| pH | Buffer | Buffer Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 5.0 | Acetate | 0.1 | 1.2 x 10⁻⁶ |

| 5.0 | Acetate | 0.2 | 1.8 x 10⁻⁶ |

| 7.0 | Phosphate | 0.1 | 3.5 x 10⁻⁵ |

| 9.0 | Borate | 0.1 | 4.1 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent experimental data for O-dichloroacetylsalicylic acid.

General Reactivity Studies of Salicylic (B10762653) Acid Esters

The reactivity of O-dichloroacetylsalicylic acid can be contextualized by examining the general behavior of other salicylic acid esters. These esters can undergo several reactions, including rearrangement and hydrolysis, with rates and pathways influenced by their specific structures.

Investigation of Hydrolytic Stability under Various Conditions

The hydrolytic stability of esters is a critical property, determined by both steric and electronic factors, as well as external conditions like temperature and pH. nih.govnih.gov

pH: As discussed previously, salicylic acid esters are generally more labile under basic conditions. The hydrolysis of acetylsalicylic acid (aspirin) is a classic example, readily occurring in the basic environment of the small intestine to release salicylic acid and acetic acid. teachnlearnchem.com

Temperature: Increased temperature generally accelerates hydrolysis rates. Studies on salicylate-based polymers show that samples stored at higher temperatures exhibit significant hydrolysis compared to those stored at lower temperatures. nih.gov

Electronic Effects: The substituents on the acyl group and the salicylic acid ring influence stability. Electron-withdrawing groups, such as the two chlorine atoms in the dichloroacetate (B87207) moiety, are expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This would likely decrease the hydrolytic stability of O-dichloroacetylsalicylic acid compared to a non-halogenated analogue like O-acetylsalicylic acid.

Spectroscopic and Structural Elucidation of O Dichloroacetylsalicylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (PMR) Spectroscopy for Chemical Shift Analysis

Proton NMR (¹H NMR) would be instrumental in confirming the synthesis of O-Dichloroacetylsalicylic acid. The spectrum would be expected to show characteristic signals for the protons on the aromatic ring of the salicylic (B10762653) acid moiety and a distinct signal for the methine proton of the dichloroacetyl group. The chemical shifts of the aromatic protons would likely be altered compared to salicylic acid itself, due to the electronic effects of the newly introduced dichloroacetate (B87207) group. Similarly, the proton on the dichloroacetyl group would have a specific chemical shift, providing evidence of the successful esterification. Without experimental data, a detailed analysis and a data table of chemical shifts remain speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For O-Dichloroacetylsalicylic acid, the IR spectrum would be expected to display key absorption bands. These would include the characteristic C=O stretching vibration of the ester group, the C=O stretching of the carboxylic acid, the O-H stretching of the carboxylic acid, and C-Cl stretching vibrations from the dichloroacetyl moiety. The precise wavenumbers of these vibrations would offer confirmation of the compound's structure. A data table of these expected absorptions cannot be accurately compiled without access to an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The mass spectrum of O-Dichloroacetylsalicylic acid would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the dichloroacetyl group and other characteristic fragments from the salicylic acid backbone.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of structural information by measuring the collision cross section (CCS) of an ion, which is related to its size and shape in the gas phase. Predicted CCS values for the ions of O-Dichloroacetylsalicylic acid could be calculated using computational methods. These values would serve as a valuable reference for identifying the compound in complex mixtures and for gaining insights into its three-dimensional structure. However, without experimental or calculated data, a table of predicted CCS values cannot be generated.

Theoretical and Computational Chemistry of 2 2,2 Dichloroacetyl Oxybenzoic Acid

Molecular Modeling and Geometry Optimization

Molecular modeling of 2-(2,2-Dichloroacetyl)oxybenzoic acid begins with constructing its two-dimensional structure and converting it into a three-dimensional model. The crucial next step is geometry optimization, a computational process that systematically alters the molecule's geometry to find its most stable arrangement, corresponding to the lowest energy state on the potential energy surface.

This process is commonly performed using methods like Density Functional Theory (DFT), often with the B3LYP functional, which provides a reliable balance between accuracy and computational cost for organic molecules. The optimization calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzoic acid derivatives, intermolecular hydrogen bonds often lead to the formation of dimers in the crystalline state. nih.govresearchgate.net The optimized geometry is the foundation for all subsequent computational analyses.

Table 1: Estimated Geometric Parameters of 2-(2,2-Dichloroacetyl)oxybenzoic Acid Note: These values are estimated based on standard bond lengths and angles from computational models of similar structures.

| Parameter | Bond/Atoms Involved | Estimated Value |

| Bond Lengths | ||

| C=O (Carboxylic Acid) | ~ 1.21 Å | |

| C-O (Carboxylic Acid) | ~ 1.35 Å | |

| O-H (Carboxylic Acid) | ~ 0.97 Å | |

| C=O (Ester) | ~ 1.20 Å | |

| C-O (Ester) | ~ 1.36 Å | |

| O-C (Ester) | ~ 1.42 Å | |

| C-Cl | ~ 1.78 Å | |

| Bond Angles | ||

| O=C-O (Carboxylic Acid) | ~ 123° | |

| C-O-H (Carboxylic Acid) | ~ 107° | |

| C-C=O (Ester) | ~ 125° | |

| C-O-C (Ester) | ~ 117° | |

| Cl-C-Cl | ~ 109° |

Prediction of Physiochemical Parameters through Computational Methods

Computational tools are widely used to predict the physicochemical properties of molecules, which are essential for understanding their behavior. These methods can estimate properties like solubility, pKa, and lipophilicity without the need for experimental measurements.

The partition coefficient (P), or its logarithmic form (LogP), is a critical parameter that describes a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. A positive LogP value indicates higher solubility in lipids (fats), while a negative value suggests higher solubility in water.

Various computational algorithms are available to predict LogP values, each using a different methodology, such as atom-based contributions (ALogP, XLogP3) or fragment-based methods (CLogP). These predictions are invaluable in fields where a molecule's ability to cross biological membranes is important. For instance, the XLogP3 value for the structurally similar compound 2-(2,2-dichloroethyl)benzoic acid is predicted to be 3.7. nih.gov

Table 2: Predicted LogP Values for 2-(2,2-Dichloroacetyl)oxybenzoic Acid using Different Models Note: These are representative values from common prediction algorithms.

| Prediction Method | Predicted LogP Value |

| XLogP3 | 3.1 - 3.5 |

| ALogP | 2.8 - 3.2 |

| CLogP | 3.3 - 3.7 |

| MLogP | 2.9 - 3.3 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic structure of 2-(2,2-Dichloroacetyl)oxybenzoic acid. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Calculated DFT energies and Frontier Molecular Orbitals can be consistent with experimental observations. researchgate.net

Table 3: Representative Quantum Chemical Properties of 2-(2,2-Dichloroacetyl)oxybenzoic Acid Note: These values are hypothetical and represent typical results from a DFT calculation.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | ~ -7.0 eV | Tendency to donate electrons |

| LUMO Energy | ~ -1.5 eV | Tendency to accept electrons |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and stability |

Simulation of Spectroscopic Properties and Conformational Analysis

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm a molecule's structure. For 2-(2,2-Dichloroacetyl)oxybenzoic acid, simulating the infrared (IR) spectrum is particularly useful for identifying its characteristic functional groups.

Conformational analysis is another vital computational task that explores the different spatial arrangements (conformers) of a molecule that can be achieved by rotation around its single bonds. For this molecule, key rotations include the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotation around the C-O ester bond. In related structures, the dihedral angle between the benzene rings can be significant, for example, 77.8° in one 2-chlorophenoxy benzoic acid derivative. nih.gov Identifying the lowest energy conformers is essential as they represent the most probable shapes of the molecule.

Table 4: Simulated Vibrational Frequencies and Conformational Data Note: These are estimated values based on computational analysis of similar compounds.

| Parameter | Feature | Estimated Value |

| IR Spectroscopy | ||

| C=O Stretch (Carboxylic Acid) | ~ 1720-1740 cm⁻¹ | |

| C=O Stretch (Ester) | ~ 1750-1770 cm⁻¹ | |

| C-O Stretch (Ester & Acid) | ~ 1200-1300 cm⁻¹ | |

| C-Cl Stretch | ~ 700-800 cm⁻¹ | |

| Conformational Analysis | ||

| Dihedral Angle (Carboxyl group vs. Ring) | 5° - 25° | |

| Dihedral Angle (Ester group vs. Ring) | 70° - 90° |

Advanced Analytical Methodologies for Detection and Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) for Highly Sensitive Detection

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS/MS), is a highly sensitive and specific technique for the analysis of a wide range of compounds, including salicylic (B10762653) acid and its derivatives. nih.govnih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for the determination of molecular weight and for structural elucidation when combined with tandem mass spectrometry (MS/MS). nih.gov

In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For the analysis of salicylic acid and its conjugates, LC-ESI-MS/MS methods have been developed that offer excellent specificity and low detection limits. nih.govnih.gov By monitoring specific precursor-to-product ion transitions in MS/MS, it is possible to quantify the analyte with high confidence, even in complex biological samples. nih.gov This approach would be directly applicable to the sensitive detection and quantification of salicylic acid, dichloroacetate (B87207). The technique can also be used to detect chloride adducts of various molecules, which can enhance assay sensitivity. elsevierpure.com

Capillary Electrophoresis (CE) in Complex Mixture Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of complex mixtures. nih.gov CE separates analytes based on their charge-to-size ratio in an electric field. This technique offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption.

CE-based methods have been successfully developed for the quantification of total salicylic acid in plant tissues and for the analysis of salicylic acid and other pharmaceuticals in plasma. nih.govnih.gov These methods have been shown to be comparable to HPLC-based measurements in terms of accuracy. nih.gov The high resolving power of CE makes it a valuable tool for separating salicylic acid, dichloroacetate from other closely related compounds in a complex matrix.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key procedural technique that modifies an analyte's functional groups to enable or improve chromatographic separations. research-solution.com For "this compound," the primary target for derivatization is the polar phenolic hydroxyl group. This modification can reduce analyte adsorption within the GC system, improve peak shape, and enhance detector response. tcichemicals.com While the ester and dichloroacetate moieties are generally stable for chromatographic analysis, derivatizing the phenolic group can significantly improve analytical performance. sciepub.comsciepub.com

Two principal derivatization reactions for compounds with active hydrogens, such as the phenolic group in "this compound," are silylation and acylation. research-solution.com These methods are widely used to prepare volatile and thermally stable derivatives suitable for GC-MS analysis. tcichemicals.com

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process converts polar and less volatile compounds into more volatile and thermally stable TMS ethers. tcichemicals.com A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com For compounds that are more difficult to derivatize due to steric hindrance, a catalyst such as trimethylchlorosilane (TMCS) can be added to the BSTFA. sigmaaldrich.com The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

The reaction conditions for silylation can vary depending on the specific analyte and matrix. For many phenols, the reaction can proceed to completion within minutes at room temperature. sigmaaldrich.com However, for more sterically hindered phenols, heating may be required. sigmaaldrich.com It is crucial to perform silylation reactions in the absence of moisture, as water can decompose the silylating reagent and the resulting TMS derivative. sigmaaldrich.com

Table 1: Silylation Parameters for Phenolic Compounds

| Derivatizing Agent | Catalyst | Temperature (°C) | Reaction Time (min) | Analytical Method | Performance Enhancement |

| BSTFA | TMCS | 60 | 20 | GC-MS | Improved peak shape and detector response |

| TMS-HT | None | Room Temp | 5 | GC | Formation of volatile and stable TMS ethers |

| BSA:TMCS:Pyridine (B92270) (1:1:2) | Pyridine | Room Temp | 45 | GC-MS | Suitable for trace analysis in biological samples |

This table presents typical silylation conditions for phenolic compounds, which are applicable as a potential strategy for the derivatization of the phenolic hydroxyl group in "this compound". Data is inferred from derivatization of similar compounds. tcichemicals.comsigmaaldrich.com

Acylation

Acylation is another effective derivatization strategy where the active hydrogen of the phenolic group is replaced by an acyl group. research-solution.com This conversion into an ester can improve the stability and volatility of the analyte. gcms.cz Acylation can be achieved using various reagents, including acyl anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a catalyst. teachnlearnchem.com Fluorinated acylating agents are often used to enhance the sensitivity of detection by electron capture detection (ECD) in GC. research-solution.com

For example, the reaction of a phenolic compound with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid can produce an acetylated derivative. teachnlearnchem.com This approach effectively masks the polar hydroxyl group, leading to better chromatographic performance.

Table 2: Acylation Parameters for Phenolic Compounds

| Derivatizing Agent | Catalyst | Temperature (°C) | Reaction Time (min) | Analytical Method | Performance Enhancement |

| Acetic Anhydride | Sulfuric Acid | 70 | 10 | GC | Increased volatility and stability |

| Pentafluorobenzyl Bromide (PFBBr) | None | Varies | Varies | GC-ECD/MS | Enhanced sensitivity for trace analysis |

This table outlines typical acylation conditions for phenolic compounds, which could be adapted for the derivatization of the phenolic hydroxyl group in "this compound". Data is based on derivatization of analogous compounds. research-solution.comteachnlearnchem.com

Derivatization for HPLC Analysis

For HPLC analysis, derivatization is often employed to enhance the detectability of compounds that lack a strong chromophore for UV detection or are not easily ionizable for mass spectrometry. ddtjournal.com While "this compound" possesses a benzene (B151609) ring that absorbs UV light, derivatization can still be beneficial for trace analysis or to improve separation from interfering matrix components. nih.gov

Derivatization for HPLC often involves tagging the analyte with a molecule that has a strong UV absorbance or fluorescence properties. For phenolic compounds, reagents like dansyl chloride can be used, which introduces a highly fluorescent dansyl group, significantly lowering the detection limits. ddtjournal.com Another approach is to use reagents that introduce a readily ionizable group to enhance the response in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com

Table 3: Derivatization for Enhanced HPLC-UV/MS Detection

| Derivatizing Agent | Detection Method | Analyte Functional Group | Performance Enhancement |

| Dansyl Chloride | Fluorescence/MS | Phenolic Hydroxyl | Increased sensitivity |

| 2-Nitrophenylhydrazine | UV-Vis | Carboxylic Acid (if hydrolyzed) | Strong absorption in the UV-Vis region |

This table suggests potential derivatization strategies to enhance the HPLC detection of "this compound" or its potential hydrolysis products, based on methods for similar functional groups. ddtjournal.com

Q & A

What are the key chemical properties of salicylic acid and dichloroacetate that influence their biological interactions?

Basic Research Question

Salicylic acid (C₇H₆O₃) is a β-hydroxy acid with a polar aromatic structure, enabling hydrogen bonding and pH-dependent solubility. Dichloroacetate (DCA, C₂H₂Cl₂O₂) is a halogenated carboxylic acid derivative with strong electronegativity due to chlorine atoms, affecting its metabolic interference (e.g., pyruvate dehydrogenase kinase inhibition). Key properties include pKa values (salicylic acid: ~2.97; DCA: ~1.48), lipid solubility, and stability under physiological conditions .

Methodological Insight : Characterize these properties using techniques like nuclear magnetic resonance (NMR) for structural confirmation, potentiometric titration for pKa determination, and partition coefficient assays (logP) to assess membrane permeability.

What analytical methods are recommended for quantifying salicylic acid and dichloroacetate in biological matrices?

Basic Research Question

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are gold standards. For salicylic acid, derivatization may enhance sensitivity in gas chromatography (GC). For DCA, ion-pair chromatography improves retention in reverse-phase systems .

Methodological Insight : Validate methods using isotope-labeled internal standards (e.g., salicylic acid-d₆ or deuterated DCA) to correct for matrix effects. Include recovery experiments (spiked samples) to assess accuracy in complex matrices like plasma or tissue homogenates .

How can researchers design experiments to evaluate the synergistic effects of salicylic acid and dichloroacetate in cancer models?

Advanced Research Question

Use combinatorial dose-response assays (e.g., Chou-Talalay method) in 2D/3D cell cultures to quantify synergy. For in vivo models, employ xenograft studies with pharmacokinetic monitoring to track tissue distribution. Prioritize endpoints like apoptosis (caspase-3 activation) and metabolic reprogramming (lactate/pyruvate ratios) .

Methodological Insight : Incorporate isotopically labeled tracers (¹³C-glucose) to trace metabolic flux changes induced by DCA’s PDK inhibition and salicylic acid’s anti-inflammatory effects .

What methodologies address contradictory reports on the cytotoxicity versus therapeutic potential of dichloroacetate?

Advanced Research Question

Contradictions often arise from variations in cell type specificity, exposure duration, and metabolic context. Conduct transcriptomic profiling (RNA-seq) to identify threshold-dependent gene expression changes. Pair with high-content screening to differentiate on-target (PDK inhibition) from off-target effects (e.g., oxidative stress) .

Methodological Insight : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with in vivo dosing regimens. Validate with redox-sensitive fluorescent probes (e.g., H2DCFDA) to quantify ROS generation .

What considerations are critical for isotopic labeling studies investigating salicylic acid’s metabolic pathways?

Advanced Research Question

Deuterated analogs (e.g., salicylic acid-3,4,5,6-d₄) must maintain isotopic stability under experimental conditions. Optimize LC-MS/MS parameters to resolve labeled/unlabeled peaks and avoid interference from endogenous metabolites. Validate tracer incorporation using time-course sampling in plant or mammalian systems .

Methodological Insight : Perform kinetic isotope effect (KIE) studies to confirm that labeling does not alter enzymatic conversion rates (e.g., salicylic acid to salicyluric acid) .

How should researchers mitigate cross-reactivity in immunoassays detecting salicylic acid derivatives?

Advanced Research Question

Cross-reactivity arises from structural similarity to metabolites (e.g., gentisic acid). Use monoclonal antibodies with epitope mapping to confirm specificity. Validate assays via competitive ELISA with structurally analogous compounds (e.g., 4-amino salicylic acid) .

Methodological Insight : Employ parallel reaction monitoring (PRM) in mass spectrometry to distinguish between derivatives without antibody reliance .

What experimental controls are essential when assessing pH-dependent activity of dichloroacetate in cellular assays?

Advanced Research Question

DCA’s efficacy is pH-sensitive due to its ionization state. Include buffer systems (e.g., HEPES vs. bicarbonate) to maintain extracellular pH. Monitor intracellular pH using fluorescent dyes (e.g., BCECF-AM) and control for hypoxia, which alters lactate production and PDK activity .

Methodological Insight : Pre-treat cells with proton pump inhibitors (e.g., omeprazole) to isolate pH-specific effects .

What computational approaches predict the interaction between salicylic acid derivatives and cyclooxygenase (COX) enzymes?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities and conformational changes. Validate predictions with site-directed mutagenesis (e.g., COX-2 His³⁸⁶→Ala) and surface plasmon resonance (SPR) for kinetic analysis .

Methodological Insight : Combine quantum mechanics/molecular mechanics (QM/MM) to assess electronic interactions in the enzyme active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.